Milbemycin A3 Oxime

Antifungal research Efflux pump inhibition ABC transporter pharmacology

Procure Milbemycin A3 Oxime (CAS 114177-14-9), the minor but highly active component of the antiparasitic milbemycin oxime. Choose this single-component standard to leverage its superior efflux pump inhibition (<1 µg/mL vs. >10 µg/mL for A4 oxime) for antifungal resistance research, or its 81% oral bioavailability for ADME studies. As the reference standard for the USP-monographed 80:20 mixture, high-purity A3 oxime (≥95%) is essential for ANDA method validation, quality control, and impurity profiling. Ensure your formulation and pharmacological studies are precise by working with the defined, more potent component.

Molecular Formula C31H43NO7
Molecular Weight 541.7 g/mol
Cat. No. B15555607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A3 Oxime
Molecular FormulaC31H43NO7
Molecular Weight541.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8?,32-27-/t18-,20-,22?,24+,25-,26-,28+,30+,31-/m0/s1
InChIKeyVDBGCWFGLMXRIK-BCWVFDQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Milbemycin A3 Oxime Procurement and Selection Guide: Core Identity and Specifications


Milbemycin A3 oxime (CAS 114177-14-9) is a semi-synthetic macrocyclic lactone antiparasitic agent derived from the oxidation and oximation of milbemycin A3 [1]. It belongs to the milbemycin class, which are 16-membered macrocyclic lactones closely related to the avermectin family. Milbemycin A3 oxime is the minor component of the commercial anthelmintic product milbemycin oxime, typically present at approximately 20% in an 80:20 mixture with milbemycin A4 oxime [2]. Its molecular formula is C31H43NO7 with a molecular weight of 541.68 g/mol [3]. The compound is available as a reference standard with purity specifications of ≥95% from multiple vendors and is used in analytical method development, quality control applications, and as a research tool for studying macrocyclic lactone pharmacology [4].

Why Milbemycin A3 Oxime Cannot Be Substituted with Generic Milbemycin Oxime or A4 Oxime in Specialized Applications


Generic milbemycin oxime is an 80:20 mixture of milbemycin A4 oxime and milbemycin A3 oxime, and the two components exhibit distinct pharmacological, pharmacokinetic, and activity profiles that preclude simple substitution [1]. Milbemycin A3 oxime demonstrates superior activity against specific targets—including ABC transporter inhibition in Candida glabrata where it achieves efflux inhibition below 1 μg/ml while A4 oxime requires >10 μg/ml—and possesses higher oral bioavailability (81% versus 65% for A4 oxime) [2][3]. Additionally, the 5-keto-5-oxime derivative of milbemycin A3 exhibits approximately 10-fold greater anti-microfilarial potency compared to the corresponding A4 derivative in Dirofilaria immitis models [4]. Procurement of pure milbemycin A3 oxime is essential for applications requiring defined single-component activity, analytical reference standards, structure-activity relationship studies, or investigations where the minor component's enhanced efficacy against specific targets is the critical experimental variable.

Milbemycin A3 Oxime: Quantified Comparative Performance Evidence Against Milbemycin A4 Oxime and Parent Compounds


Superior ABC Transporter Efflux Inhibition in Candida glabrata: Milbemycin A3 Oxime vs. A4 Oxime

Milbemycin A3 oxime demonstrates significantly greater efflux inhibitory activity against ABC transporters in Candida glabrata compared to milbemycin A4 oxime. This head-to-head comparison reveals that A3 oxime achieves effective efflux inhibition at concentrations below 1 μg/ml, whereas A4 oxime requires concentrations exceeding 10 μg/ml to produce comparable inhibition [1]. This represents at least a 10-fold potency differential favoring the A3 oxime component. The study utilized commercially available milbemycin A3/A4 oxime derivatives in a C. glabrata efflux inhibition assay [1].

Antifungal research Efflux pump inhibition ABC transporter pharmacology Candida glabrata resistance

Intrinsic Fungicidal Activity Against Candida Species: Milbemycin A3 Oxime Beyond Efflux Inhibition

Beyond its efflux inhibitory function, milbemycin A3 oxime exhibits intrinsic fungicidal activity against both Candida glabrata and Candida albicans at concentrations above 3.2 μg/ml [1]. This fungicidal effect is mediated through reactive oxygen species (ROS) formation and is distinct from its ABC transporter inhibition activity [1]. Transcriptional analysis of C. glabrata and C. albicans exposed to A3 oxime revealed a core set of commonly regulated genes involved in stress responses, oxidoreductive processes, protein ubiquitination, and vesicle trafficking [1]. In vivo studies in mouse models of invasive candidiasis demonstrated that the commercial A3/A4 oxime preparation alone decreased fungal tissue burdens in both Candida species, and in azole-resistant isolates, the preparation acted synergistically with fluconazole to reduce fungal burden to levels comparable to azole-susceptible isolates [1].

Antifungal drug discovery Candida albicans Fungicidal mechanisms Reactive oxygen species

Pharmacokinetic Differentiation: Higher Oral Bioavailability of Milbemycin A3 Oxime vs. A4 Oxime

Milbemycin A3 oxime demonstrates superior oral absorption characteristics compared to milbemycin A4 oxime. Following oral administration in dogs, the absolute bioavailability of milbemycin A3 oxime is 81%, whereas milbemycin A4 oxime achieves only 65% bioavailability [1]. The terminal half-life of A3 oxime is 1.6 ± 0.4 days, which is shorter than the 3.3 ± 1.4 days observed for A4 oxime [1]. Maximum plasma concentrations (Cmax) following oral administration are 42 ± 11 ng/ml for A3 oxime and 246 ± 71 ng/ml for A4 oxime [1]. Both forms exhibit similar volume of distribution values (2.7 ± 0.4 L/kg for A3; 2.6 ± 0.6 L/kg for A4) [1].

Veterinary pharmacology Pharmacokinetics Oral bioavailability Macrocyclic lactone ADME

Enhanced Anti-Microfilarial Efficacy: 5-Keto-5-Oxime of Milbemycin A3 vs. A4 and Parent Compounds

The 5-keto-5-oxime derivative of milbemycin A3 exhibits substantially greater anti-microfilarial activity compared to the corresponding A4 derivative. In dose-response studies using dogs naturally infested with Dirofilaria immitis microfilariae, the minimum effective dose for milbemycin A3 5-keto-5-oxime was 0.001 mg/kg, while milbemycin A4 5-keto-5-oxime required 0.01 mg/kg to achieve comparable efficacy [1]. The parent (non-oxime) milbemycin compounds showed markedly lower activity: milbemycin A3 parent compound required 0.1 mg/kg, and milbemycin A4 parent compound required >0.1 mg/kg [1]. The oxime modification thus enhances potency by approximately 100-fold relative to the parent compounds [1].

Filarial disease research Dirofilaria immitis Anthelmintic discovery Heartworm

Microfilarial Reduction in D. immitis-Infected Dogs: Milbemycin A3 Oxime Single-Component Efficacy

Milbemycin A3 oxime administered as a single agent reduces the number of Dirofilaria immitis microfilariae in naturally infested dogs by 85.2% at a dose of 0.05 mg/kg . This direct efficacy data establishes a quantitative baseline for the A3 component's activity independent of the A4 component. In contrast, the commercial 80:20 milbemycin oxime mixture (Interceptor) achieves 97.8% activity against Ancylostoma caninum in dogs at a dose of 0.5 mg/kg, demonstrating that the combination product achieves higher nematocidal efficacy at a 10-fold higher dose against a different parasite species [1].

Canine heartworm research Microfilaricide Veterinary parasitology Dirofilaria immitis

Milbemycin A3 Oxime: Evidence-Based Research and Industrial Application Scenarios


Analytical Reference Standard for ANDA Filing and Method Validation

Milbemycin A3 oxime (USP) serves as a critical reference standard for analytical method development, method validation (AMV), and quality control applications in Abbreviated New Drug Applications (ANDA) or commercial production of milbemycin-containing pharmaceuticals [1]. The USP monograph specifies that milbemycin oxime contains both A4 and A3 components, and accurate quantification of the A3 component requires a pure A3 oxime reference standard. The availability of high-purity (≥95-99%) milbemycin A3 oxime with full characterization data enables compliance with regulatory guidelines for impurity profiling and component ratio verification [1]. This application stems directly from the compound's defined role as the minor but essential component in the commercial 80:20 mixture [2].

ABC Transporter and Antifungal Resistance Research Tool

Milbemycin A3 oxime is the preferred research compound for investigating ABC transporter inhibition mechanisms in fungal pathogens, particularly Candida glabrata and Candida albicans [1]. Its superior efflux inhibitory activity (<1 μg/ml) compared to A4 oxime (>10 μg/ml) makes it the component of choice for studies examining azole resistance reversal strategies [1]. Additionally, the compound's intrinsic fungicidal activity (>3.2 μg/ml) mediated through ROS formation provides a dual-mechanism research tool for exploring both efflux pump pharmacology and direct antifungal mechanisms [1]. Transcriptional profiling studies have identified specific stress response pathways activated by A3 oxime exposure, making it a valuable probe for fungal stress biology research [1].

Pharmacokinetic and Formulation Development Studies

The distinct pharmacokinetic profile of milbemycin A3 oxime—including 81% absolute oral bioavailability (vs. 65% for A4 oxime), terminal half-life of 1.6 ± 0.4 days, and Cmax of 42 ± 11 ng/ml—supports its use as a defined single-component tool in ADME and formulation research [1]. Researchers developing novel macrocyclic lactone delivery systems or studying structure-absorption relationships benefit from the ability to isolate and characterize the A3 component independently of the A4 mixture. The component-specific bioavailability difference has direct implications for understanding the overall pharmacokinetics of milbemycin oxime formulations, where the A3 component achieves higher systemic exposure despite being the minor component by mass [1].

Anti-Filarial and Anti-Parasitic Drug Discovery Scaffold

Milbemycin A3 oxime and its 5-keto-5-oxime derivatives represent a validated scaffold for anti-filarial drug discovery programs, with demonstrated 10-fold greater potency than corresponding A4 derivatives against Dirofilaria immitis microfilariae [1]. The minimum effective dose of 0.001 mg/kg for the A3 5-keto-5-oxime derivative establishes a benchmark for structure-activity relationship studies [1]. Pure milbemycin A3 oxime also achieves 85.2% microfilaremia reduction at 0.05 mg/kg in naturally infested dogs, providing a quantitative efficacy reference for evaluating novel analogs . For researchers investigating macrocyclic lactone antiparasitic mechanisms or developing next-generation anthelmintics, the A3 scaffold offers superior potency characteristics compared to the A4 scaffold [1].

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